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molecular formula C8H8BrClO B055086 2-Bromo-1-(3-chlorophenyl)ethanol CAS No. 117538-45-1

2-Bromo-1-(3-chlorophenyl)ethanol

Cat. No. B055086
M. Wt: 235.5 g/mol
InChI Key: SSQKRNANOICYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05841001

Procedure details

To a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 10 mg of Lipase QL (Meito Sangyo Co., Ltd.) and 39 mg (0.3 mmol) of propionic anhydride or 30 mg (0.36 mmol) of vinyl propionate as an acylating agent was added t-butyl methyl ether to make the total volume to 1 ml. These reaction mixtures were respectively allowed to undergo reaction at a temperature of 35° C. for 22 hours. The results are set forth in Table 4.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].C(OC(=O)CC)(=O)CC.C(OC=C)(=O)CC>COC(C)(C)C>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrCC(O)C1=CC(=CC=C1)Cl
Name
Quantity
39 mg
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Name
Quantity
30 mg
Type
reactant
Smiles
C(CC)(=O)OC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These reaction mixtures
CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 35° C. for 22 hours
Duration
22 h

Outcomes

Product
Name
Type
Smiles
BrC[C@H](O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05841001

Procedure details

To a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 10 mg of Lipase QL (Meito Sangyo Co., Ltd.) and 39 mg (0.3 mmol) of propionic anhydride or 30 mg (0.36 mmol) of vinyl propionate as an acylating agent was added t-butyl methyl ether to make the total volume to 1 ml. These reaction mixtures were respectively allowed to undergo reaction at a temperature of 35° C. for 22 hours. The results are set forth in Table 4.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].C(OC(=O)CC)(=O)CC.C(OC=C)(=O)CC>COC(C)(C)C>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrCC(O)C1=CC(=CC=C1)Cl
Name
Quantity
39 mg
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Name
Quantity
30 mg
Type
reactant
Smiles
C(CC)(=O)OC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These reaction mixtures
CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 35° C. for 22 hours
Duration
22 h

Outcomes

Product
Name
Type
Smiles
BrC[C@H](O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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